Fischer Indole Product Yield: Dimethyltetrahydrocarbazole at 36% vs. 31% via Hydrazine Hydrochloride vs. Free Base
In the condensation of N′-methyl-2,6-dimethylphenylhydrazine with propionaldehyde, the hydrochloride salt form provides a 36% yield of 1,3,7-trimethylindole, compared to 31% yield when the free base is used under otherwise identical conditions [1]. This 5-percentage-point yield advantage is attributable to the hydrochloride salt's ability to minimize general decomposition of the reaction mixture [2]. When the same hydrochloride is condensed with cyclohexanone, it produces 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole; the free base gives lower yields and greater decomposition [2].
| Evidence Dimension | Product yield in Fischer indole synthesis with propionaldehyde |
|---|---|
| Target Compound Data | 36% yield (as N′-methyl-2,6-dimethylphenylhydrazine HCl salt) |
| Comparator Or Baseline | 31% yield (as N′-methyl-2,6-dimethylphenylhydrazine free base) |
| Quantified Difference | +5 percentage points (HCl salt advantage) |
| Conditions | Azeotropic removal of water in refluxing benzene for 20 h (Bajwa & Brown, 1969) |
Why This Matters
Procurement of the hydrochloride salt rather than the free base provides a 16% relative yield improvement, directly impacting synthesis economics and throughput for indole-based compound libraries.
- [1] G. S. Bajwa and R. K. Brown, 'Reaction of propionaldehyde with N′-methyl-2,6-dimethylphenylhydrazine hydrochloride. The dienone–imine intermediate in the Fischer indole synthesis and its conversion to the indole structure,' Canadian Journal of Chemistry, vol. 47, no. 5, pp. 785–794, 1969. View Source
- [2] G. S. Bajwa and R. K. Brown, 'Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone,' Canadian Journal of Chemistry, vol. 46, no. 11, pp. 1927–1938, 1968. View Source
